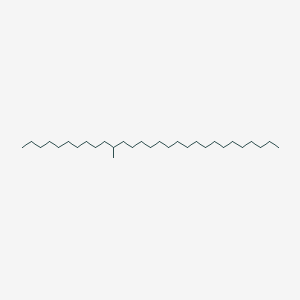

11-Methylnonacosane

Description

Properties

IUPAC Name |

11-methylnonacosane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62/c1-4-6-8-10-12-14-15-16-17-18-19-20-21-23-25-27-29-30(3)28-26-24-22-13-11-9-7-5-2/h30H,4-29H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIBKZOPCSLBMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334970 | |

| Record name | 11-Methylnonacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7371-99-5 | |

| Record name | 11-Methylnonacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Occurrence and Distribution of 11 Methylnonacosane

Reptilian Chemical Signals (e.g., Amphisbaenian Cloacal Products)

11-Methylnonacosane has been identified as a significant component in the cloacal products and feces of the amphisbaenian, Trogonophis wiegmanni. This fossorial reptile, lacking external secretory glands, utilizes secretions from its cloaca for intraspecific chemosensory communication nih.govpeerj.comcsic.esnih.gov. Analysis of these secretions revealed a complex mixture of lipophilic compounds, with this compound being among the most abundant nih.govcsic.es.

Studies on T. wiegmanni have highlighted intersexual differences in the chemical composition of these cloacal products. While this compound was detected in pooled samples at a relative abundance of 6.7%, specific analyses indicated that females exhibited a higher proportion (10.5%) compared to males nih.govcsic.es. This suggests a potential role for this compound in sex recognition or other forms of communication within the species. The presence of such compounds in feces and cloacal secretions is a conserved trait in many reptiles, contributing to information transfer regarding sex, familiarity, and body size peerj.comresearchgate.netresearchgate.net.

Co-occurrence with Other Branched and Linear Alkanes in Biological Matrices

This compound frequently appears as part of a larger suite of hydrocarbons and other lipids in biological samples. In the cloacal products and feces of Trogonophis wiegmanni, it co-occurs with a diverse array of compounds, including steroids such as cholesterol and cholestan-3β-ol, the terpenoid squalene, and other alkanes like nonacosane (B1205549) nih.govcsic.es. While specific percentages for many of these co-occurring alkanes are not always detailed, their presence alongside this compound underscores its role within a complex chemical signaling system nih.govcsic.es.

Research on other reptilian species, such as rock lizards (Iberolacerta cyreni), also reports the presence of numerous linear and branched alkanes in their feces, alongside steroids researchgate.netcsic.es. Similarly, studies on insect cuticular hydrocarbons have identified this compound as a common component, often found alongside other linear alkanes, branched alkanes (including other methylalkanes), and alkenes, where they play roles in waterproofing and recognition csic.espagepressjournals.orgresearchgate.netcambridge.org. These findings across different taxa highlight the prevalence of this compound within the broader class of long-chain hydrocarbons that mediate various biological functions.

Table 1: Major Lipophilic Compounds Identified in Cloacal Products and Feces of Trogonophis wiegmanni

| Compound | Relative Abundance (%) | Notes |

| Cholesterol | 11.4 | Pooled adult samples nih.gov |

| Cholestan-3β-ol | 10.3 | Pooled adult samples nih.gov |

| Squalene | 9.6 | Pooled adult samples nih.gov |

| Cholest-5-en-3-ol acetate | 8.1 | Pooled adult samples nih.gov |

| This compound | 6.7 | Pooled adult samples nih.gov; Higher in females (10.5%) than males nih.govcsic.es |

| Nonacosane | Not specified | Higher in females than males nih.govcsic.es |

| Other Steroids | Not specified | Present nih.govpeerj.comcsic.es |

| Linear Alkanes (C13-C24) | Not specified | Higher in males than females nih.govcsic.es |

| Other Branched Alkanes | Not specified | Present; potentially involved in communication csic.es |

Ecological and Behavioral Roles of 11 Methylnonacosane

Chemical Communication Dynamics

11-Methylnonacosane is a key component of the cuticular hydrocarbon (CHC) profile of many insects. researchgate.net CHCs are waxy substances on the surface of an insect's body that primarily serve to prevent desiccation. researchgate.netpagepressjournals.org However, these compounds have also evolved to function as crucial information-carrying molecules, facilitating complex communication networks. researchgate.netpagepressjournals.org

Intersexual Communication and Mate Recognition

This compound also plays a critical role in communication between the sexes, particularly as a component of contact sex pheromones. researchgate.net

In many insect species, females produce specific CHCs that act as contact sex pheromones, signaling their presence and receptivity to males. researchgate.net Upon physical contact, these chemical cues can trigger courtship and mating behaviors in males.

Research on the beetle Gastrophysa atrocyanea has identified this compound as one of the key components of the female's contact sex pheromone. researchgate.netjst.go.jp Synthetic this compound, along with other related methyl-branched alkanes, was found to elicit mating behavior in males. researchgate.netjst.go.jp Interestingly, positional isomers of these active compounds did not show the same activity, highlighting the specificity of the chemical signal. researchgate.netjst.go.jp A mixture of these monomethylalkanes at concentrations similar to those found naturally was also effective in stimulating male mating behavior. researchgate.netjst.go.jpomicsonline.org

In the fossorial amphisbaenian Trogonophis wiegmanni, females have higher proportions of nonacosane (B1205549) and this compound in their cloacal secretions compared to males, suggesting a potential role for these compounds in sex recognition in this reptile species. nih.govpeerj.comnih.govcsic.es Furthermore, in the garden spider Araneus diadematus, a blend of hydrocarbons including this compound has been proposed as a potential contact sex pheromone, although further behavioral studies are needed for confirmation. bioone.org

Table 2: this compound in Intersexual Communication

| Species | Role | Finding | Reference(s) |

|---|---|---|---|

| Gastrophysa atrocyanea (Beetle) | Contact Sex Pheromone | This compound is a key component of the female-produced pheromone that elicits male mating behavior. | researchgate.netjst.go.jp |

| Trogonophis wiegmanni (Amphisbaenian) | Potential Sex Recognition Cue | Females have higher proportions of this compound in their cloacal secretions than males. | nih.govpeerj.comnih.govcsic.es |

| Araneus diadematus (Garden Spider) | Putative Contact Sex Pheromone | A blend containing this compound is a candidate for the female contact sex pheromone. | bioone.org |

Interspecific Interactions and Chemical Ecology

Beyond its role in reproduction, this compound is involved in complex interactions between different species. These chemical cues can facilitate cooperation or mediate exploitation in host-parasite dynamics.

In some complex ecological relationships, such as mutualism, CHCs are used to identify and accept a partner from a different species. researchgate.net This is particularly well-documented in parabiotic ants, where two different ant species share a single nest mutualistically. researchgate.netuni-mainz.de The chemical profiles on their cuticles, which include compounds like this compound, are thought to act as recognition cues that allow for interspecific tolerance and the maintenance of the cooperative relationship. researchgate.netuni-mainz.de For example, in the association between Crematogaster levior and Camponotus femoratus, divergence in CHC profiles, which can include various methyl-branched alkanes, is linked to the identity of their mutualistic partner. uni-mainz.de Similarly, the ant Tetramorium tsushimae has been shown to use the methylalkane fraction of its CHCs to identify its mutualistic partners. researchgate.net

Parasitoid wasps, which lay their eggs in or on a host insect, rely heavily on chemical cues to locate suitable hosts. inrae.freje.cz These cues, or kairomones, are often the host's own cuticular hydrocarbons. The parasitoid "eavesdrops" on these chemicals to guide its search. uni-regensburg.de

Studies have identified this compound as a component of the cuticular profile of host species, which can be used by parasitoids. For instance, research on the aphid-parasitoid system involving Sitobion avenae and its parasitoid Aphidius rhopalosiphi suggests that chemical compounds on the aphid's cuticle mediate recognition. uliege.be An extract of the host's epicuticular lipids, which contains this compound among other CHCs, was found to trigger attack behavior in female parasitoids, indicating its role as a contact kairomone. uliege.be In other systems, parasitoids like Holepyris sylvanidis are known to follow chemical trails left by their hosts, which are composed of stable, long-chain CHCs. researchgate.net

Contribution to Environmental Adaptation

The primary and most ancient function of cuticular hydrocarbons is not communication, but survival. The waxy CHC layer covering virtually all terrestrial arthropods is the main barrier against uncontrolled water loss, a critical adaptation for life on land. researchgate.netresearchgate.net

Role in Water Loss Prevention and Desiccation Resistance

The epicuticle of an insect is covered by a thin, waxy layer of lipids, primarily composed of a complex mixture of CHCs. researchgate.netpagepressjournals.org This layer acts as a physical barrier, significantly reducing water evaporation from the body surface and protecting the insect from dehydration. nih.govnumberanalytics.com The composition of this layer is strongly linked to an insect's desiccation resistance, with variations in CHC profiles often correlating with the aridity of its native habitat. nih.govmdpi.com

This compound, as a methyl-branched alkane, is a common component of this protective layer. pagepressjournals.orgncsu.edu Studies on various insects, including locusts and fruit flies, show that the quantity and type of CHCs, including branched alkanes, are adjusted in response to desiccation stress. mdpi.comresearchgate.net For example, crickets reared under low humidity conditions produce a greater amount of long-chain methyl-branched alkanes. researchgate.net In a large-scale study of Drosophila species, the specific composition of the CHC profile was able to account for over 85% of the variation in desiccation resistance, highlighting the profound importance of these compounds for water retention. nih.gov

Functional Implications in Cuticular Layer Organization and Permeability

According to a widely accepted model, the CHC layer provides the best barrier to water loss when it is in a solid or highly ordered state. mdpi.com As temperatures rise, the layer begins to melt, becoming more fluid and thus more permeable to water. mdpi.com Straight-chain alkanes generally have higher melting points than methyl-branched alkanes of the same carbon number. The presence of methyl branches disrupts the tight, crystalline packing of the hydrocarbon chains, lowering the melting point and increasing the fluidity of the mixture. iucr.orgmdpi.com

This property is not necessarily a disadvantage. Research suggests that at ambient temperatures, the CHC layer in many insects is a biphasic, solid-liquid mixture. researchgate.net This state may be adaptive, as a purely solid, brittle layer could easily fracture, whereas the liquid component allows the layer to remain continuous and flexible, ensuring a uniform waterproof coating over the entire body. researchgate.net Therefore, compounds like this compound play a crucial role in modulating the physical state and permeability of the cuticle, balancing the need for a strong desiccation barrier with the need for a flexible, self-healing surface.

Table 2: Summary of Adaptive Functions of this compound This table is interactive. You can sort and filter the data.

| Function | Mechanism | Key Findings | Citations |

|---|---|---|---|

| Desiccation Resistance | Forms part of the waxy cuticular layer that acts as a physical barrier to water evaporation. | CHC composition is a primary determinant of desiccation resistance. Insects in arid climates often have CHC profiles adapted for water retention. | mdpi.com, researchgate.net, nih.gov |

| Cuticular Permeability | The methyl branch disrupts the crystalline packing of hydrocarbon chains. | Lowers the melting point of the CHC mixture, contributing to a solid-liquid phase at ambient temperatures. | researchgate.net, iucr.org, mdpi.com |

| Cuticular Layer Organization | Influences the physical state (viscosity, fluidity) of the epicuticular wax. | Helps maintain a continuous, flexible waterproof layer that can resist fracturing. | researchgate.net |

Influence on Surface Interactions and Adhesion Forces (e.g., Predator-Prey Dynamics)

The chemical composition of an insect's epicuticle, the outermost waxy layer, is a critical determinant of its interactions with the physical environment and other organisms. Cuticular hydrocarbons (CHCs), including branched alkanes like this compound, are principal components of this layer. ncsu.edu These compounds are not merely for preventing water loss; they fundamentally mediate surface phenomena such as adhesion, which can have significant consequences in predator-prey dynamics. ncsu.eduresearchgate.net

The physical basis for these interactions lies in cohesive and adhesive forces. libretexts.orglumenlearning.com Cohesive forces are the intermolecular attractions between like molecules (e.g., between CHC molecules on the cuticle), while adhesive forces are the attractions between unlike molecules (e.g., between an insect's cuticle and the surface of a predator or a pathogen). libretexts.orglumenlearning.com The structure of CHCs influences how they pack together, affecting the physical state of the waxy layer and thus its interaction with external entities. researchgate.net The presence of a methyl group, as in this compound, can hinder the tight packing that is characteristic of straight-chain alkanes, altering the surface's physical properties. researchgate.net These interactions are governed by fundamental intermolecular forces, such as van der Waals forces, which dictate the strength of adhesion between two surfaces. trb.orgresearchgate.net

Research findings indicate that the CHC profile can directly influence the outcomes of predator-prey or host-pathogen encounters. A notable example involves the wood-boring beetle, Cerambyx welensii, and the entomopathogenic fungus Beauveria bassiana, which acts as a pathogen. Studies suggest that the specific cuticular hydrocarbons on the beetle may play a role in the adhesion processes of the fungal conidia (spores) to the insect's cuticle. researchgate.net The hydrophobic characteristics of the cuticle, which are determined by its CHC composition including compounds like this compound, can affect how easily fungal spores attach, germinate, and penetrate the host. researchgate.net In C. welensii, this compound has been identified as a significant component of the cuticular profile. researchgate.net

While direct research on this compound's role in the adhesion of larger predators is limited, its function in chemical communication provides an indirect link. CHCs are crucial for recognition among social insects, allowing them to identify nestmates, caste, and age. geneticsmr.orgunesp.br For instance, this compound is a major cuticular compound in the social wasp Protopolybia exigua, where the chemical profile varies with the insect's developmental stage. geneticsmr.org This recognition function is also observed in various ladybird species (Coccinellidae), where this compound is part of a complex semiochemical profile. cambridge.orgresearchgate.net The ability of a predator to recognize a target as prey, or for prey to recognize a predator, is the first step in any such interaction, and this is heavily mediated by surface chemistry.

Table 1: Research Findings on the Role of this compound in Surface-Mediated Interactions

| Organism(s) | Compound(s) Mentioned | Observed or Hypothesized Role |

| Cerambyx welensii (Wood-boring beetle) / Beauveria bassiana (Fungal pathogen) | This compound, 11/13-methylheptacosane | May mediate the adhesion of pathogenic fungal conidia to the host's cuticle, influencing host-pathogen interaction. researchgate.net |

| Protopolybia exigua (Social wasp) | This compound, 3-methylnonacosane, Nonacosane, Heptacosane | A major component of the cuticular hydrocarbon profile that varies with age, suggesting a role in intraspecific recognition. geneticsmr.org |

| Indian Coccinellidae (Ladybirds), including Propylea dissecta | This compound | Identified as a key component in the semiochemical profile, likely involved in chemical communication and recognition. cambridge.org |

Biosynthesis and Metabolic Pathways of 11 Methylnonacosane

Genetic and Molecular Regulation of Biosynthesis

Impact of Gene Expression Differences on Chemical Phenotypes

Variations in the expression levels of genes involved in lipid metabolism and hydrocarbon synthesis can significantly alter an insect's CHC profile, thereby influencing its chemical phenotype. Genes encoding enzymes such as fatty acid synthases (FAS), very long-chain fatty acid elongases, acyl-CoA desaturases, and fatty acyl-CoA reductases are key players in determining the length, saturation, and branching patterns of CHCs nih.govscienceopen.com.

Studies in Drosophila melanogaster have identified numerous genes associated with CHC variation, with disruptions in genes related to fatty acid metabolism affecting CHC composition nih.govelifesciences.org. For instance, differences in the expression of elongases and fatty acyl-CoA reductases have been linked to variations in CHC chain length and branching in ants nih.gov. In honey bees, differential gene expression patterns related to CHC biosynthesis have been observed across different ages and colony environments, impacting the levels of various CHCs, including methyl-branched compounds nih.govelifesciences.org.

Table 1: Gene Expression and Methyl-Branched Alkane Levels in Honey Bees

| Gene/Compound | Description | Day 1 (Relative mRNA Expression ± SE) | Day 7 (Relative mRNA Expression ± SE) | Day 14 (Relative mRNA Expression ± SE) | 11-+13-Methylnonacosane (µg/mg ± SE) |

| desat1 | Δ-9 desaturase | 4.62 ± 0.95 (A) | 1.11 ± 0.09 (A) | 0.60 ± 0.05 (B) | 1702.45 ± 166.85 |

| desat2 | Desaturase (female-specific role) | 1.11 ± 0.09 (A) | 0.60 ± 0.05 (B) | 0.58 ± 0.10 (B) | 800.59 ± 95.67 |

| elongase | Fatty acid elongase | 0.60 ± 0.05 (B) | 0.58 ± 0.10 (B) | 0.38 ± 0.05 (B) | 535.16 ± 66.24 |

| fatty acyl-CoA reductase | Fatty acyl-CoA reductase | 0.58 ± 0.10 (B) | 0.38 ± 0.05 (B) | 0.38 ± 0.05 (B) | 382.5 ± 50.73 |

Note: Data adapted from studies on honey bee workers nih.govelifesciences.org. Values for gene expression are relative mRNA levels. The p-values for the differences in gene expression and CHC levels are indicated in the original studies. "A" and "B" denote statistically different groups for gene expression. 11-+13-Methylnonacosane is a specific methyl-branched alkane.

Exogenous Factors Influencing Biosynthesis and Profile Composition

External environmental conditions and internal physiological states can significantly influence the composition of cuticular hydrocarbons.

Insect CHC profiles exhibit considerable phenotypic plasticity, allowing organisms to adapt to varying environmental conditions, particularly temperature and humidity. Studies indicate that higher temperatures tend to favor an increase in linear alkanes while decreasing the proportion of methyl-branched and unsaturated hydrocarbons researchgate.netbiologists.comnih.govmyrmecologicalnews.org. This adjustment is thought to optimize the physical properties of the epicuticular wax layer for waterproofing under different thermal regimes. For instance, methyl-branched alkanes generally have lower melting temperatures compared to n-alkanes, which can affect the fluidity and water retention properties of the cuticle cranfield.ac.ukannualreviews.org. While specific data for 11-methylnonacosane under varying temperatures is limited, the general trend for methyl-branched alkanes suggests potential shifts in their relative abundance in response to environmental temperature fluctuations.

Analytical Methodologies in 11 Methylnonacosane Research

Extraction and Sample Preparation Techniques for Biological Matrices

The accurate analysis of 11-methylnonacosane from biological matrices, particularly insect cuticles where it is commonly found as a cuticular hydrocarbon (CHC), is highly dependent on the efficiency and specificity of the extraction and sample preparation methods employed. The choice of technique is dictated by the research question, the nature of the biological sample, and the desired level of detail in the analysis.

Non-Destructive In Vivo Sampling Approaches (e.g., Solid Phase Microextraction)

Non-destructive in vivo sampling techniques are invaluable for studying the dynamic nature of CHC profiles on living organisms without causing harm. Solid Phase Microextraction (SPME) has emerged as a powerful and solvent-free method for this purpose. nih.gov SPME utilizes a fused-silica fiber coated with a stationary phase to adsorb or absorb analytes from a sample matrix. nih.gov

For the analysis of semi-volatile compounds like this compound from the surface of an insect, two primary SPME approaches are utilized:

Headspace SPME (HS-SPME): In this method, the SPME fiber is exposed to the vapor phase, or headspace, above the sample. This is particularly useful for more volatile CHCs, though it can also be applied to semi-volatiles. The efficiency of HS-SPME can be influenced by factors such as temperature and the type of fiber coating used. nist.gov

Direct Contact SPME: This approach involves gently rubbing the SPME fiber directly on the surface of the insect's cuticle. nih.gov This method is often more effective for less volatile, long-chain CHCs like this compound as it facilitates direct transfer of the analytes to the fiber coating.

The choice of SPME fiber coating is critical for the selective extraction of CHCs. Non-polar coatings, such as polydimethylsiloxane (B3030410) (PDMS), are generally preferred for the extraction of non-polar analytes like this compound. The thickness of the fiber coating also plays a role in the amount of analyte extracted.

A key advantage of SPME is its direct compatibility with Gas Chromatography-Mass Spectrometry (GC-MS), as the analytes are thermally desorbed from the fiber directly into the GC injector, minimizing sample loss and contamination. nih.gov

Table 1: Comparison of SPME Sampling Approaches for this compound

| Feature | Headspace SPME (HS-SPME) | Direct Contact SPME |

| Principle | Analyte collection from the vapor phase above the sample. | Direct transfer of analytes by rubbing the fiber on the sample surface. |

| Suitability for this compound | Less efficient due to the low volatility of the compound. | More efficient for direct collection from the cuticle. |

| Potential Issues | May not effectively capture less volatile, long-chain CHCs. | Risk of physical damage to delicate samples; potential for contamination. |

| Fiber Coating Preference | Non-polar (e.g., PDMS) | Non-polar (e.g., PDMS) |

Solvent-Based Extraction Optimization

Solvent-based extraction remains a cornerstone for the comprehensive analysis of CHCs, including this compound. This method involves immersing the whole organism or specific body parts in an appropriate organic solvent to dissolve the cuticular lipids.

Solvent Selection: The choice of solvent is paramount for efficient and selective extraction. Non-polar solvents are predominantly used to extract non-polar CHCs while minimizing the co-extraction of more polar lipids. Commonly used solvents include:

Hexane: Widely used for CHC extraction due to its non-polar nature and volatility, which facilitates easy removal post-extraction. youtube.comnist.gov

Pentane: Similar to hexane, it is effective for extracting non-polar compounds. ic.ac.uk

Dichloromethane: A slightly more polar solvent that can also be used for CHC extraction. jove.com

Acetonitrile: Has been used in a direct immersion method for the extraction of cuticular hydrocarbons, including this compound. nih.gov

Extraction Time: The duration of the extraction is a critical parameter that requires optimization. Extraction times can range from a few minutes to several hours. plos.org Shorter extraction times (e.g., 5-10 minutes) are often sufficient to remove the surface epicuticular lipids, while longer durations may lead to the extraction of internal lipids, which may not be the target of the study. nist.govcas.cn

Sample Preparation Post-Extraction: Following solvent extraction, the crude extract often contains a complex mixture of lipids. To isolate the hydrocarbon fraction containing this compound, a clean-up step is typically necessary. A common technique is to pass the extract through a small column of silica (B1680970) gel or Florisil. The non-polar hydrocarbons are eluted with a non-polar solvent like hexane, while more polar compounds are retained on the column. cas.cn For separating branched alkanes from n-alkanes, silver nitrate-impregnated silica gel chromatography can be employed. cas.cn

Table 2: Common Solvents for this compound Extraction

| Solvent | Polarity | Boiling Point (°C) | Key Characteristics |

| Hexane | Non-polar | 69 | Excellent for non-polar CHCs, volatile and easy to remove. |

| Pentane | Non-polar | 36 | Similar to hexane, even more volatile. |

| Dichloromethane | Polar aprotic | 40 | Slightly more polar, can co-extract other lipids. |

| Acetonitrile | Polar aprotic | 82 | Used in direct immersion methods. |

Chromatographic and Spectrometric Characterization

Following extraction and sample preparation, the identification and quantification of this compound are primarily achieved through a combination of chromatographic separation and spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard analytical technique for the analysis of CHCs. nist.gov It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

In a typical GC-MS analysis of this compound, the sample extract is injected into the GC, where it is vaporized. The volatile components are then carried by an inert gas (e.g., helium) through a long, thin capillary column. The separation of compounds is based on their different affinities for the stationary phase coating the inside of the column and their respective boiling points. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The retention time (the time it takes for a compound to travel through the GC column) and the mass spectrum (the pattern of fragment ions) are used to identify this compound. Quantification is typically achieved by comparing the peak area of the compound to that of an internal standard.

The separation of structural isomers of long-chain alkanes, such as the various methylnonacosane isomers, presents a significant analytical challenge. The choice of the GC column is critical for achieving the necessary resolution.

For the separation of branched alkanes like this compound, non-polar capillary columns are the industry standard. cas.cn These columns typically have a stationary phase made of polydimethylsiloxane (PDMS) or a similar material. The separation on these columns is primarily based on the boiling points of the analytes.

To enhance the separation of closely related isomers, several column parameters can be optimized:

Column Length: Longer columns (e.g., 60 m or 100 m) provide more theoretical plates and thus higher resolving power, which is essential for separating isomers with very similar boiling points.

Column Internal Diameter (I.D.): Narrower bore columns (e.g., 0.25 mm I.D. or smaller) offer higher efficiency and better resolution.

Film Thickness: Thinner stationary phase films (e.g., 0.1 to 0.25 µm) can improve the resolution of closely eluting peaks and are suitable for the analysis of high-boiling point compounds like this compound. youtube.com

While not as common for saturated alkanes, liquid crystalline stationary phases have shown exceptional selectivity for separating positional and geometric isomers of unsaturated hydrocarbons. researchgate.net Their ordered structure allows for separations based on the shape and rigidity of the analyte molecules.

Table 3: GC Column Parameters for Optimal Isomer Separation

| Parameter | Standard Column | High-Resolution Column | Rationale for Isomer Separation |

| Length | 30 m | 60 m - 100 m | Increases the number of theoretical plates, enhancing resolution. |

| Internal Diameter | 0.32 mm | 0.25 mm or less | Narrower columns provide higher efficiency. |

| Film Thickness | 0.50 µm | 0.10 - 0.25 µm | Thinner films improve resolution for high-boiling point analytes. |

| Stationary Phase | Non-polar (e.g., PDMS) | Non-polar (e.g., PDMS) | "Like dissolves like" principle for non-polar alkanes. |

Electron Ionization (EI) is the most common ionization technique used in GC-MS for the analysis of CHCs. In the EI source, molecules eluting from the GC column are bombarded with a high-energy beam of electrons (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion (M+•). libretexts.org The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments.

The fragmentation pattern of long-chain alkanes is a key tool for their structural elucidation. For branched alkanes like this compound, fragmentation is most likely to occur at the carbon-carbon bonds adjacent to the branch point. This is because the cleavage at this position results in the formation of more stable secondary carbocations. jove.com

For this compound (C₃₀H₆₂), the molecular ion would have an m/z of 422.8. However, the molecular ion peak for long-chain branched alkanes is often very weak or absent in a 70 eV EI mass spectrum due to extensive fragmentation. jove.com The key diagnostic fragments for determining the position of the methyl group arise from the cleavage of the C10-C11 and C11-C12 bonds.

The mass spectrum of this compound available in the NIST WebBook confirms the characteristic fragmentation pattern. nist.gov While the molecular ion peak is not prominent, there are significant fragment ions that can be used for its identification.

Table 4: Predicted Key EI-MS Fragments for this compound

| Fragmentation Site | Resulting Cationic Fragment | Expected m/z |

| Cleavage at C10-C11 | [C₁₉H₃₉]⁺ | 267 |

| Cleavage at C11-C12 | [C₁₈H₃₇]⁺ | 253 |

| Cleavage at C10-C11 | [C₁₁H₂₃]⁺ | 155 |

| Cleavage at C11-C12 | [C₁₂H₂₅]⁺ | 169 |

Note: The relative intensities of these fragments will depend on the stability of the resulting carbocations and neutral radicals.

Application of Mass Spectral Libraries for Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification of volatile and semi-volatile organic compounds like this compound. researchgate.net In this process, the sample is first vaporized and separated into its individual components by the gas chromatograph. As each component elutes from the GC column, it enters the mass spectrometer, where it is bombarded by a high-energy electron beam. libretexts.org This causes the molecule to ionize and break apart into a predictable pattern of charged fragments.

The mass spectrometer then separates these fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that serves as a chemical fingerprint for the molecule. libretexts.orglibretexts.org For this compound (C₃₀H₆₂), the unfragmented molecule, or molecular ion, would appear at an m/z corresponding to its molecular weight of approximately 422.8 g/mol . nist.govnist.gov

To confirm the identity of the compound, this experimentally obtained mass spectrum is compared against extensive, curated databases known as mass spectral libraries. wiley.comscitepress.org Prominent libraries used in this field include those developed by the National Institute of Standards and Technology (NIST) and the Wiley Registry. wiley.commdpi.commdpi.com The library's search algorithm compares the unknown spectrum's fragmentation pattern and the relative abundance of those fragments to the thousands of spectra of known compounds in the database. A high match score indicates a probable identification of the compound as this compound. mdpi.commdpi.com

Table 1: GC-MS Library Data for this compound

| Property | Value | Source |

|---|---|---|

| Formula | C₃₀H₆₂ | nist.govnist.gov |

| Molecular Weight | 422.8133 | nist.govnist.gov |

| CAS Registry Number | 7371-99-5 | nist.govnist.gov |

Complementary Separation and Detection Techniques

While GC-MS is a powerful tool, its efficacy is often enhanced by or used in conjunction with other analytical techniques to handle highly complex biological samples.

Gas Chromatography (GC): Before a compound reaches the mass spectrometer, it must be separated from the mixture. GC is the primary method for this. researchgate.net The choice of the GC column's stationary phase is critical for resolving isomers of long-chain alkanes. Non-polar columns are often used for hydrocarbon analysis, but other phases can provide different selectivity. nist.govresearchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For exceptionally complex mixtures where one-dimensional GC provides insufficient separation, GCxGC is employed. researchgate.netnih.gov This technique uses two different GC columns, offering a much higher peak capacity and allowing for the separation of compounds that would otherwise co-elute. researchgate.net

Alternative Ionization and Detection Methods: Standard electron ionization (EI) in GC-MS can sometimes make it difficult to identify the molecular ion of long-chain alkanes. researchgate.net Techniques like chemical ionization (CI) offer a "softer" ionization method that can help preserve the molecular ion. Furthermore, for very long-chain hydrocarbons (beyond C40), which may not be amenable to standard GC-MS, methods like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry and direct analysis in real-time (DART) MS have been applied. nih.govresearchgate.net High-performance liquid chromatography (HPLC) can also be used as a separation technique for alkanes, particularly for removing certain classes of hydrocarbons prior to GC analysis. nih.gov

Quantitative and Qualitative Profiling Methodologies

Beyond simple identification, researchers are often interested in the quantity of this compound and its proportion relative to other compounds in a chemical profile.

Relative Abundance and Absolute Quantification Strategies

Two primary strategies are used to quantify this compound and other cuticular hydrocarbons from GC-MS data.

Relative Abundance: This is the more common method, where the amount of a specific compound is expressed as a percentage or proportion of the total amount of all compounds detected in the sample. mdpi.com It is calculated by taking the peak area of the compound of interest (e.g., this compound) from the gas chromatogram and dividing it by the sum of the areas of all identified hydrocarbon peaks. mdpi.com This strategy is useful for comparing the chemical profiles between different samples and understanding the compositional makeup. researchgate.net

Absolute Quantification: This method determines the actual mass of the compound in the sample. To achieve this, a known amount of an internal standard—a compound not naturally found in the sample, such as n-C17—is added to the sample before analysis. mdpi.com The peak area of this compound is then compared to the peak area of the known amount of the internal standard. This allows for the calculation of the precise amount of this compound, often expressed in nanograms or micrograms per individual. nih.gov

Multivariate Statistical Analysis of Chemical Profiles (e.g., Principal Component Analysis, Linear Discriminant Analysis)

Cuticular hydrocarbon profiles can consist of dozens of compounds, creating large and complex datasets. biorxiv.org To interpret this data and identify meaningful patterns, researchers use multivariate statistical methods. mdpi.comnih.gov

Principal Component Analysis (PCA): PCA is an exploratory technique used to reduce the dimensionality of the data. nih.govoup.com It takes the relative abundances of all identified hydrocarbons (including this compound) and combines them into a smaller number of new variables called principal components. researchgate.net When samples are plotted based on these principal components, it is possible to visualize natural groupings or trends in the data without prior assumptions about what those groups might be. oup.comresearchgate.net

Linear Discriminant Analysis (LDA): Unlike PCA, LDA (or DA) is a supervised method used to determine which variables (i.e., which specific hydrocarbons) best distinguish between two or more predefined groups (e.g., different species, sexes, or geographic populations). biorxiv.orgresearchgate.netresearchgate.net The analysis creates discriminant functions that maximize the separation between the groups. nih.govolemiss.edu Studies have shown that LDA can be more effective than PCA at group separation when analyzing complex chemical profiles. nih.gov

Chemotaxonomic Applications and Species Differentiation

The specific blend of cuticular hydrocarbons, including the presence and relative abundance of compounds like this compound, can be highly characteristic of a particular insect species. mdpi.comantwiki.org This has led to the use of CHC profiles as a tool for chemotaxonomy—the classification of organisms based on their chemical constituents. mdpi.comnih.gov

By analyzing the CHC profiles using the techniques described above, scientists can differentiate between closely related species that may be difficult to distinguish morphologically. mdpi.com For example, the chemical profiles of different ant, wasp, or fly species can be statistically separated using PCA and LDA. biorxiv.orgnih.govoup.com Furthermore, these chemical signatures can sometimes vary consistently between different geographic populations of the same species, providing insights into population structure and divergence. oup.com The presence or varying abundance of specific methyl-branched alkanes, such as this compound, often plays a significant role in the statistical models that differentiate these groups, highlighting their importance as chemotaxonomic markers. mdpi.comresearchgate.net

| Linear Discriminant Analysis (LDA) | Supervised | Maximizing the separation between predefined groups (e.g., species, populations) and identifying the specific compounds that contribute most to this separation. | nih.govbiorxiv.orgresearchgate.netresearchgate.netolemiss.edu |

Chemical Synthesis and Stereochemical Aspects for Research

Laboratory Synthesis of 11-Methylnonacosane for Reference Standards

The preparation of pure, well-characterized long-chain branched alkanes is essential for their use as analytical standards in various chromatographic techniques, such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). These standards are vital for the accurate identification and quantification of these compounds in complex mixtures, such as those found in insect cuticular lipids or environmental samples unl.edu.

While specific literature detailing the synthesis of this compound solely for reference standards is not extensively detailed, general synthetic strategies for long-chain branched alkanes can be adapted. These often involve multi-step organic synthesis pathways, utilizing building blocks that can be coupled to form the desired carbon chain length and branching pattern. For instance, methods for synthesizing very long-chain alkanes and branched hydrocarbons have been reported, which could be tailored for this compound rsc.orgrsc.org. These syntheses typically aim for high purity, which is critical for a reference standard.

A key challenge in synthesizing such long-chain compounds is achieving high purity and yield, often requiring specialized purification techniques like preparative GC or High-Performance Liquid Chromatography (HPLC) pnas.org. The availability of synthetic standards is often limited, making the development of robust synthetic routes a significant area of research for analytical purposes unl.edu.

Enantioselective Synthesis of this compound Stereoisomers

This compound possesses a chiral center at the C-11 position, meaning it exists as two enantiomers: (R)-11-Methylnonacosane and (S)-11-Methylnonacosane. The synthesis of enantiomerically pure or enriched samples of such compounds is critical for understanding stereochemistry-dependent biological activities and for SAR studies pnas.orgrsc.orgtandfonline.com.

Research into the synthesis of chiral methyl-branched hydrocarbons, including those relevant to pheromones, highlights the importance of enantioselective synthesis pnas.orgrsc.orgtandfonline.com. Methods employed often involve:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources (chiral pool) to build the target molecule with the desired stereochemistry rsc.orgtandfonline.comunl.eduresearchgate.netnih.govjst.go.jpjst.go.jp. For example, starting materials like enantiomers of citronellal (B1669106) or citronellol (B86348) have been used in the synthesis of related chiral methyl-branched compounds tandfonline.comunl.eduresearchgate.netnih.gov.

Asymmetric Synthesis: Employing chiral catalysts or reagents to induce stereoselectivity during key bond-forming reactions rsc.org. This can include asymmetric hydrogenation, alkylation, or aldol (B89426) reactions.

Resolution of Racemates: Synthesizing a racemic mixture of the enantiomers and then separating them using chiral chromatography or other resolution techniques. However, separating long-chain alkanes can be challenging due to their similar physical properties and lack of strong functional groups for interaction with chiral stationary phases pnas.org.

Studies have explored the synthesis of various methyl-branched alkanes, including those with nonacosane (B1205549) backbones, and have focused on obtaining specific stereoisomers nih.govjst.go.jpnih.goviucr.orgsci-hub.seiucr.org. For instance, research has determined the crystal structures of pure S enantiomers of several mono-methyl nonacosanes, including (S)-11-methylnonacosane, via X-ray diffraction and DFT-D optimization iucr.orgresearchgate.net. This work demonstrates the capability to synthesize and characterize individual stereoisomers.

Utilization of Synthetic Analogs in Biological Activity Assays and Structure-Activity Relationship Studies

Methyl-branched alkanes, including long-chain variants, are known to play significant roles in biological systems, particularly as components of insect cuticular hydrocarbons (CHCs) that function as pheromones or recognition cues pnas.orgrsc.orgtandfonline.comiucr.orgnapier.ac.uknih.gov. Synthetic analogs of these compounds are invaluable for elucidating their precise biological functions and for establishing structure-activity relationships (SAR).

Research on insect pheromones frequently involves synthesizing specific methyl-branched alkanes and testing their biological activity. For example, studies on ant queen pheromones have identified 3-methylalkanes as crucial signaling molecules, and research has investigated the specific responses of ants to different chain lengths and methyl positions within this class napier.ac.uknih.govlukeholman.org. Similarly, in the context of sex pheromones for insects like the screwworm fly, the synthesis and bioassay of specific stereoisomers of methyl-branched acetates (e.g., 6-acetoxy-19-methylnonacosane) have been conducted to determine their potency and the importance of stereochemistry researchgate.netnih.govjst.go.jpsci-hub.se. These studies reveal that even subtle structural differences, including stereochemistry, can significantly impact biological activity pnas.orgrsc.orgresearchgate.netnih.govmdpi.com.

Synthetic analogs are used to probe SAR by systematically modifying the structure (e.g., changing chain length, position of branching, or stereochemistry) and observing the effect on biological response mdpi.comwhiterose.ac.ukbbau.ac.inncsu.edu. For this compound, SAR studies could involve comparing the activity of its enantiomers or synthesizing analogs with methyl groups at different positions on the nonacosane chain to understand how molecular shape influences interactions with biological targets.

The general principle of analog design in drug discovery, which involves modifying lead compounds to improve efficacy or alter properties, is also applicable here. By creating and testing various methyl-branched alkanes, researchers can identify structural features critical for specific biological interactions, whether in insect communication, plant-insect interactions, or potentially in other fields like medicinal chemistry where hydrocarbon scaffolds are explored bbau.ac.innih.govpublish.csiro.auresearchgate.net.

Microbial Biosynthesis and Engineering Approaches in 11 Methylnonacosane Research

Exploration of Microbial Pathways for Long-Chain Branched Alkane Production

The biosynthesis of long-chain alkanes in microorganisms, particularly cyanobacteria, is the most well-understood natural system for hydrocarbon production. nih.gov These pathways typically begin with intermediates from the fatty acid biosynthesis (FAS) pathway. nih.gov The production of straight-chain alkanes generally follows a two-step process involving an acyl-acyl carrier protein (ACP) reductase (AAR) and an aldehyde-deformylating oxygenase (ADO). nih.govnih.gov The AAR reduces a fatty acyl-ACP to a fatty aldehyde, which is then converted by ADO into an alkane that is one carbon shorter than the original fatty acyl chain. nih.gov

The formation of branched alkanes, such as 11-methylnonacosane, introduces additional complexity. The branching is typically achieved in one of two ways:

Initiation with a Branched Primer: The FAS pathway can be initiated with a branched-chain acyl-CoA primer instead of the usual acetyl-CoA. These primers (e.g., isobutyryl-CoA, isovaleryl-CoA, 2-methylbutyryl-CoA) are derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine. This process leads to the formation of iso- and anteiso-branched fatty acids, which can then be converted to terminally branched alkanes. google.com

Post-Synthesis Modification: An alternative and relevant mechanism for internally branched alkanes involves the action of a methyltransferase. In this scenario, a methyl group is added to a completed fatty acid chain. The methyl donor for this reaction is typically S-adenosylmethionine (SAM). asm.org While the specific enzymes responsible for the methylation of very-long-chain fatty acid precursors at the C11 position to create the this compound backbone are not yet fully characterized in a single organism, the existence of various fatty acid methyltransferases (FAMTs) in bacteria suggests the potential for such reactions. asm.org For instance, the biosynthesis of phthiocerol in Mycobacterium involves the formation of (3S,4R)-3-methoxy-4-methylnonacosane, indicating that pathways for modifying long-chain nonacosane (B1205549) structures exist in the microbial world. ebi.ac.ukuni.lu

Cyanobacteria are known to produce a variety of branched alkanes, including mono-, di-, and trimethylheptadecanes. nih.gov The diversity of these compounds suggests a sophisticated enzymatic machinery for hydrocarbon modification.

Table 1: Key Microbial Pathways for Alkane Biosynthesis

| Pathway Name | Key Enzymes | Precursor(s) | Product(s) | Organism(s) |

| Alkane-Forming Pathway | Acyl-ACP Reductase (AAR), Aldehyde-Deformylating Oxygenase (ADO) | Fatty Acyl-ACP | n-Alkanes, Alkenes | Cyanobacteria |

| Olefin Biosynthesis | Olefin Synthase (Ols) | Fatty Acids | α-Olefins | Cyanobacteria |

| Head-to-Head Condensation | OleABCD | Fatty Acyl-ACP/CoA | Long-chain internal alkenes | Micrococcus luteus |

| Fatty Acid Decarboxylation | Photodecarboxylase | Fatty Acids | n-Alkanes | Chlorella variabilis |

| Branched-Chain Initiation | Branched-chain α-keto acid dehydrogenase, FabH | Branched-chain amino acids | Iso- and anteiso-alkanes | Bacillus subtilis |

| Methylation | Fatty Acid Methyltransferase (FAMT) | Fatty Acids, S-adenosylmethionine | Fatty Acid Methyl Esters | Mycobacterium sp. |

Genetic Engineering Strategies for Enhancing or Modifying Alkane Biosynthesis in Model Microorganisms

The heterologous production of alkanes has been primarily demonstrated in model organisms like Escherichia coli and the yeast Saccharomyces cerevisiae. nih.govresearchgate.net While the synthesis of this compound has not been a specific target, the strategies developed for producing other alkanes provide a clear roadmap for future engineering efforts.

Core Strategies for Alkane Production:

Pathway Introduction: The fundamental step is the introduction of a functional alkane biosynthetic pathway, most commonly the AAR and ADO genes from cyanobacteria like Synechococcus elongatus. nih.gov Heterologous expression of this two-gene system in E. coli has successfully resulted in the production of C13-C17 n-alkanes. nih.gov

Increasing Precursor Supply: To enhance yields, metabolic flux must be directed towards the fatty acid precursors. This can be achieved by:

Overexpressing key FAS genes: Increasing the expression of enzymes like acetyl-CoA carboxylase (ACC) and the fatty acid synthase complex can boost the pool of fatty acyl-ACPs.

Downregulating competing pathways: Deleting or repressing genes involved in pathways that divert fatty acid intermediates, such as β-oxidation (e.g., deleting fadD or fadE) or fatty alcohol production (e.g., deleting aldehyde reductases like yqhD), can significantly increase the precursor available for alkane synthesis. researchgate.net

Relieving feedback inhibition: Overexpression of transcriptional regulators like FadR, which controls fatty acid synthesis and degradation, can also enhance the production of fatty acid precursors. researchgate.net

Engineering for Branched-Chain Specificity:

To produce an internally branched alkane like this compound, additional engineering steps targeting both chain length and methylation are required.

Controlling Chain Length: The chain length of the fatty acid precursor determines the final alkane length. This can be controlled by using chain-length-specific thioesterases (TEs). For instance, expressing a TE that preferentially cleaves C30 fatty acyl-ACPs would be the first step toward a nonacosane backbone. While TEs for such long chains are not common, enzyme engineering could be employed to alter the substrate specificity of existing TEs.

Introducing Methylation Activity: The most significant challenge is the site-specific methylation of the C30 fatty acid precursor. This would require the identification and heterologous expression of a methyltransferase capable of recognizing a very-long-chain fatty acid and adding a methyl group at the C11 position. A potential source for such an enzyme could be organisms that naturally produce internally branched, very-long-chain lipids, such as certain actinomycetes or insects. Once a candidate gene is identified, it would be co-expressed with the alkane synthesis pathway.

Table 2: Genetic Targets for Engineered Alkane Production in E. coli

| Engineering Strategy | Gene Target(s) | Function of Target | Desired Outcome |

| Introduce Alkane Synthesis | aar, ado (from S. elongatus) | Acyl-ACP reductase, Aldehyde-deformylating oxygenase | Conversion of fatty aldehydes to alkanes |

| Increase Precursor Pool | fadR (overexpression) | Transcriptional regulator | Upregulate fatty acid synthesis |

| Block Competing Pathway | fadD, fadE (deletion) | Acyl-CoA synthetase, Acyl-CoA dehydrogenase | Prevent β-oxidation of fatty acids |

| Block Byproduct Formation | yqhD (deletion) | Aldehyde reductase | Prevent conversion of fatty aldehydes to alcohols |

| Modify Chain Length | 'tesA (mutant thioesterase) | Acyl-ACP thioesterase | Control chain length of fatty acid precursors |

| Introduce Branching | bkd operon (from B. subtilis) | Branched-chain α-ketoacid dehydrogenase | Provide branched primers for FAS |

| Introduce Methylation | FAMT (hypothetical) | Fatty Acid Methyltransferase | Site-specific methylation of fatty acid chain |

Fermentation Systems for Experimental Production and Pathway Elucidation

The choice of fermentation system is critical for optimizing microbial growth and hydrocarbon production. The system depends heavily on the chosen production host.

Escherichia coli Fermentation:

For heterotrophic organisms like E. coli, standard stirred-tank bioreactors are commonly used. mdpi.com These systems allow for precise control over critical fermentation parameters.

Mode of Operation: Both batch and fed-batch cultivation strategies are employed. Fed-batch fermentation, where a concentrated nutrient feed is supplied during cultivation, is generally preferred for achieving high cell densities and, consequently, higher product titers. mdpi.com This method avoids the accumulation of inhibitory byproducts that can occur in high-glucose batch cultures.

Process Parameters: Key parameters that are monitored and controlled include:

Temperature: Typically maintained around 37°C for optimal E. coli growth. frontiersin.org

pH: Controlled via the addition of acid or base to maintain a neutral pH, usually around 7.0.

Dissolved Oxygen (DO): Maintained at a set level (e.g., 20-30% of saturation) through controlled agitation and aeration to ensure sufficient oxygen for aerobic metabolism.

Substrate Feed: In fed-batch cultures, the glucose feeding rate is carefully controlled to prevent overflow metabolism and the formation of acetate, which is toxic to the cells.

Cyanobacteria Cultivation:

For photosynthetic organisms like cyanobacteria, photobioreactors (PBRs) are required. tandfonline.com These are designed to provide light, the energy source for photosynthesis, to the culture.

Types of Photobioreactors:

Flat-Panel PBRs: Offer a large surface-area-to-volume ratio, which is excellent for light penetration. mdpi.com However, they can be difficult to scale up.

Tubular PBRs: Consist of long, transparent tubes through which the culture is circulated. They are suitable for large-scale outdoor cultivation but can suffer from oxygen accumulation and light gradients. mdpi.com

Stirred-Tank PBRs: These are conventional bioreactors made of transparent material (like glass) or with internal illumination. They offer excellent mixing and process control but can have lower light absorption efficiency due to a smaller surface-to-volume ratio. tandfonline.com

Process Parameters: In addition to pH and temperature, key parameters for PBRs include:

Light Intensity and Wavelength: The quality and quantity of light are crucial for photosynthetic efficiency.

CO₂ Supply: Carbon dioxide is the primary carbon source and must be continuously supplied to the culture, often by sparging the gas through the medium. mdpi.com

Mixing: Gentle mixing is required to ensure all cells are periodically exposed to light and nutrients without causing shear stress.

The elucidation of a new pathway, such as for this compound, would typically begin at the lab scale in shake flasks or small-scale (0.5 - 5 L) bioreactors to confirm production and test genetic constructs. mdpi.com Optimization studies would then be performed in well-controlled bioreactors to maximize titers before considering scaling up for potential industrial production.

Evolutionary and Phylogenetic Significance of 11 Methylnonacosane Profiles

Conservation and Diversification of CHC Compositions Across Taxa

The evolution of CHC complexity, including the incorporation of branched alkanes like 11-methylnonacosane, is thought to be influenced by various factors, including environmental adaptation and ecological interactions nih.govresearchgate.net. For example, changes in branching positions and an increase in branched compounds have been observed in new species within certain lineages, suggesting a role in diversification researchgate.net. The presence of specific methyl-branched alkanes has also been indicated as chemotaxonomic markers in various insect orders, highlighting their utility in tracing evolutionary relationships plos.org.

Role of this compound in Reproductive Isolation and Speciation Processes

Cuticular hydrocarbons are widely recognized for their critical role in mate recognition and reproductive isolation in insects nih.govfrontiersin.orgunil.chresearchgate.net. Variations in CHC profiles, including the relative abundance or presence of specific compounds like this compound, can act as signals that influence mate choice. Divergence in these chemical signals between populations is a key factor that can lead to pre-zygotic reproductive isolation, a crucial step in speciation nih.govresearchgate.netfrontiersin.org.

Research suggests that CHC profiles can be highly specific and contribute to assortative mating, where individuals preferentially mate with others possessing similar chemical cues nih.govunil.ch. When populations adapt to different environments or diverge in their ecological niches, their CHC profiles may also diverge. This divergence can create a barrier to gene flow if individuals from different populations no longer recognize each other as suitable mates. For example, studies on Timema stick insects have shown that hydrocarbon profiles differ substantially among species, and similarities correlate with interspecific mating propensities, indicating a role in mate choice and speciation unil.ch. Similarly, in Drosophila, divergence in CHC profiles has been linked to changes in mating preferences, potentially accelerating speciation frontiersin.org.

Co-evolutionary Dynamics of Chemical Signals in Interspecific Relationships

Cuticular hydrocarbons are not only involved in intraspecific communication but also play a role in interspecific interactions, often leading to co-evolutionary dynamics nih.govuni-mainz.decambridge.orgroyalsocietypublishing.org. These interactions can occur with predators, parasites, mutualists, or even mimicry systems.

In the context of chemical mimicry, species may evolve to produce CHC profiles that resemble those of other species to gain an advantage, such as avoiding predation or exploiting resources uni-mainz.decambridge.org. For instance, cuckoo wasps (Chrysididae) often mimic the CHC profiles of their host wasps to gain access to their nests and prey uni-mainz.de. This creates an evolutionary arms race where hosts may evolve novel CHC profiles to deter mimics, and mimics, in turn, evolve to match these new profiles.

The evolutionary pressures exerted by interspecific relationships can drive diversification in CHC composition. For example, species interactions are thought to promote the emergence of novel phenotypic traits, leading to co-evolution and diversification nih.gov. The specific role of this compound in these co-evolutionary dynamics would depend on its involvement as a signal or a target in these interspecific interactions, potentially influencing predator-prey recognition, parasite detection, or the success of mimicry strategies.

Future Research Directions and Translational Perspectives

Development of Hyphenated and High-Throughput Analytical Platforms

The accurate identification and quantification of 11-methylnonacosane and other CHCs are crucial for understanding their biological functions. Gas chromatography-mass spectrometry (GC-MS) has traditionally been the primary analytical tool for this purpose. pnas.orgnih.gov However, conventional GC-MS has limitations, particularly in analyzing very long-chain hydrocarbons and resolving complex isomeric mixtures. mdpi.comresearchgate.net

Future research will focus on developing and refining advanced analytical techniques to overcome these challenges. ijarnd.com Hyphenated techniques, which couple different analytical methods, offer enhanced separation and identification capabilities. ijarnd.com For instance, coupling high-performance liquid chromatography (HPLC) with mass spectrometry (e.g., Ag-HPLC/APCI-MS) can improve the analysis of long-chain and unsaturated HCs. researchgate.net

Furthermore, there is a growing need for high-throughput analytical platforms to process large numbers of samples efficiently, which is essential for large-scale ecological and genetic studies. sciex.com Innovations such as direct analysis in real-time (DART) mass spectrometry allow for the rapid analysis of CHCs from living insects, enabling researchers to correlate chemical profiles with real-time behavioral observations. pnas.org

Table 1: Comparison of Analytical Techniques for Cuticular Hydrocarbon Analysis

| Technique | Advantages | Limitations | Future Developments |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | High reproducibility and sensitivity, well-established libraries for identification. pnas.orgnih.gov | Requires solvent extraction (often lethal), limited for very long-chain HCs under standard conditions. pnas.orgmdpi.com | Development of high-temperature columns to detect longer chain HCs. mdpi.com |

| Silver-Assisted Laser Desorption/Ionization Mass Spectrometry (Ag-LDI-MS) | Capable of detecting very long-chain CHCs (up to C58) not detectable by standard GC-MS. mdpi.com | Newer technique with less extensive libraries, may not distinguish isomers as effectively as GC. | Integration with other techniques for improved isomer separation. |

| Silver Ion High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (Ag-HPLC/APCI-MS) | Better for long-chain and highly unsaturated HCs, can distinguish isomers based on double-bond positions. researchgate.net | Mobile phase can significantly affect mass spectra, requiring careful optimization. researchgate.net | Standardization of protocols and expansion of spectral libraries. |

| Direct Analysis in Real-Time Mass Spectrometry (DART-MS) | Rapid, near-instantaneous analysis of live, behaving animals, minimizing sample preparation. pnas.org | May have lower resolution for complex mixtures compared to GC-MS, quantification can be challenging. | Improved interfaces for controlled sampling and integration with behavioral tracking software. |

Integrative Multi-Omics Approaches for Unraveling CHC Regulation

Understanding the genetic and physiological regulation of this compound biosynthesis is fundamental to manipulating its production for practical applications. The biosynthesis of CHCs is a complex process involving several gene families, including fatty acid synthases (FAS), elongases (ELO), desaturases, and cytochrome P450s. biorxiv.orgnih.govbiorxiv.org

Future research will increasingly employ integrative multi-omics approaches to build a comprehensive picture of CHC regulation. mdpi.comnih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to identify key genes, regulatory networks, and metabolic pathways. nih.govmdpi.com For example, transcriptomic analyses comparing individuals with different CHC profiles can help identify candidate genes involved in the production of specific compounds like this compound. nih.govbiorxiv.org Quantitative trait locus (QTL) mapping is another powerful tool for identifying genomic regions associated with variations in CHC profiles. researchgate.netroyalsocietypublishing.org

By integrating these different layers of biological information, researchers can create detailed models of how both genetic and environmental factors influence the production of this compound and other CHCs. nih.gov This knowledge is crucial for understanding the heritability of CHC profiles and their evolutionary potential.

Predictive Modeling of Chemical Communication Networks

This compound and other CHCs are key components of the chemical signals that mediate a wide range of insect behaviors, including mate recognition, species recognition, and social interactions. researchgate.netnih.govworktribe.com These chemical communication networks are often complex, involving a blend of multiple hydrocarbon components.

A significant future challenge is to develop predictive models that can decipher these complex chemical signals and predict their behavioral outcomes. biorxiv.org This will involve a combination of advanced chemical analysis, behavioral bioassays, and computational modeling. nih.govdntb.gov.ua Machine learning algorithms are emerging as a powerful tool for modeling insect olfaction and predicting behavioral responses to chemical cues from their molecular structure. elifesciences.org

Computational models of the insect pheromone transduction cascade can help to understand how signals are processed from the initial binding of a molecule like this compound to a receptor, through to the generation of a neural response. nih.gov By understanding the principles of insect chemoreception, it may be possible to design synthetic molecules that can be used to manipulate insect behavior. nih.gov

Innovations in Semiochemical-Based Pest Management Strategies

The use of semiochemicals, including pheromones and other behavior-modifying chemicals, is a cornerstone of integrated pest management (IPM) programs. plantprotection.plresearchgate.netplantprotection.pl These compounds offer a more targeted and environmentally friendly alternative to broad-spectrum insecticides. slu.se Branched alkanes like this compound, as components of insect pheromones, have significant potential for use in these strategies. justagriculture.in

Current semiochemical-based strategies include monitoring pest populations with baited traps, mass trapping to reduce pest numbers, and mating disruption to interfere with reproduction. plantprotection.plbioprotectionportal.commdpi.com Future innovations will focus on improving the efficacy and practicality of these methods. This includes the development of more effective and longer-lasting formulations for semiochemical release, protecting them from degradation by factors like UV light and oxidation. schweizerbart.de

The "attract-and-kill" strategy, where insects are lured to a source containing an insecticide, is another promising area of development. plantprotection.pl Additionally, "push-pull" strategies, which involve using repellents to drive pests away from crops and attractants to lure them into traps, are being explored. plantprotection.pl A deeper understanding of the specific roles of compounds like this compound in the chemical ecology of pest species will be critical for designing more effective and targeted pest management solutions. nih.govnih.gov

Fundamental Contributions to Chemical Ecology and Evolutionary Biology

The study of this compound and other CHCs provides fundamental insights into the evolution of chemical communication and the diversification of insect species. royalsocietypublishing.org CHC profiles are often species-specific and play a crucial role in reproductive isolation. researchgate.net

Future research will continue to explore the evolutionary forces that shape CHC profiles, including natural selection related to desiccation resistance and sexual selection related to mate choice. royalsocietypublishing.org By mapping CHC variation onto phylogenetic trees, researchers can reconstruct the evolutionary history of chemical signals. chromatographytoday.com

Understanding the genetic basis of CHC evolution is a key area of future inquiry. nih.gov The absence of certain CHC classes in some species may be due to gene silencing or down-regulation rather than gene loss. researchgate.networktribe.com Investigating the molecular mechanisms underlying these evolutionary changes will provide a more complete picture of how new communication systems arise and how species adapt to new environments. The study of CHCs in a wide range of insect taxa will continue to be a fertile ground for addressing fundamental questions in chemical ecology and evolutionary biology. researchgate.netnih.govworktribe.com

Q & A

Basic Research Questions

Q. What established synthetic methods are used to produce 11-Methylnonacosane, and how do reaction conditions influence yield?

- Answer : The primary synthetic route involves the Wurtz reaction , coupling alkyl halides (e.g., 1-bromodecane and 1-bromononacosane) with sodium metal to form the branched alkane . Industrial-scale production may employ catalytic hydrogenation of unsaturated precursors or Fischer-Tropsch synthesis, which allows precise control over chain length and branching . Reaction conditions such as temperature, solvent purity, and stoichiometric ratios critically impact yield. For example, excess sodium and anhydrous conditions minimize side reactions like elimination.

Q. How is this compound detected and quantified in biological samples?

- Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detection and quantification due to its high sensitivity for nonpolar hydrocarbons. Researchers use reference standards of this compound (CAS 7371-99-5) for calibration, ensuring accurate identification via retention indices and mass spectra . Sample preparation often involves solvent extraction (e.g., hexane) from insect cuticles, followed by derivatization if oxidized metabolites are analyzed .

Q. What is the biological significance of this compound in insect communication?

- Answer : As a semiochemical , it mediates species recognition, mating signals, and alarm responses in insects. The compound interacts with olfactory receptors on antennae, triggering species-specific behaviors. For instance, its structural specificity (methyl group at C11) ensures precise receptor binding, distinguishing it from analogs like 9-Methylnonacosane . Studies using electrophysiological assays (e.g., electroantennography) confirm its role in chemical signaling .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve precise branching positions?

- Answer : Branching position control requires regioselective coupling strategies . For example, using organometallic catalysts (e.g., palladium) in cross-coupling reactions can direct methyl group placement. Computational modeling (e.g., density functional theory) helps predict reaction pathways to minimize isomer formation . Post-synthesis purification via fractional crystallization or HPLC further isolates the desired isomer .

Q. How do structural variations (e.g., methyl group position) in methylnonacosane analogs affect physical properties and biological activity?

- Answer : A comparative analysis of analogs reveals:

| Compound | Melting Point (°C) | Volatility | Receptor Binding Affinity |

|---|---|---|---|

| This compound | 62–64 | Low | High (specific receptors) |

| 9-Methylnonacosane | 58–60 | Moderate | Moderate |

| 13-Methylnonacosane | 65–67 | Low | Low |

| The C11 branching optimizes volatility-receptor interaction balance, making it evolutionarily favored in insect communication . |

Q. What experimental strategies address variability in cuticular hydrocarbon studies involving this compound?

- Answer : To mitigate variability:

- Standardize extraction protocols : Use consistent solvent systems (e.g., hexane) and extraction durations.

- Control environmental factors : Temperature and humidity during insect rearing alter hydrocarbon profiles.

- Meta-analysis frameworks : Apply systematic reviews (e.g., PRISMA guidelines) to harmonize contradictory data across studies . For example, conflicting reports on its role as an alarm pheromone may stem from species-specific receptor expression .

Q. How can researchers design experiments to identify olfactory receptors specific to this compound?

- Answer : A multi-step approach is recommended:

Receptor cloning : Express putative insect olfactory receptors in heterologous systems (e.g., Xenopus oocytes).

Calcium imaging or patch-clamp electrophysiology : Measure receptor activation upon this compound exposure.

CRISPR/Cas9 knockout models : Validate receptor specificity by observing behavioral deficits in gene-edited insects .

These methods resolve mechanistic ambiguities, such as whether redundancy exists in hydrocarbon detection pathways.

Methodological Considerations

- Contradictory Data Analysis : When conflicting results arise (e.g., variable pheromonal effects across species), use dose-response meta-analysis to assess concentration-dependent effects .

- Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batches) and biological sample origins (e.g., insect colony genetics) to align with FAIR data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.